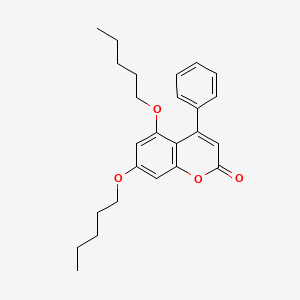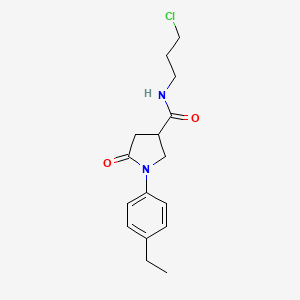![molecular formula C24H30N4O3 B11013996 4-hydroxy-1-{4-[2-(1-isopropyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-4-oxobutyl}-6-methyl-2(1H)-pyridinone](/img/structure/B11013996.png)
4-hydroxy-1-{4-[2-(1-isopropyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-4-oxobutyl}-6-methyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzimidazole ring, followed by the construction of the pyrrolidine and pyridinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzimidazole and pyridinone rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-HYDROXY-2-QUINOLONES: These compounds share a similar hydroxyl and carbonyl functional group arrangement.
BENZIMIDAZOLE DERIVATIVES: Compounds with the benzimidazole ring system, which is a key feature of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE.
Uniqueness
The uniqueness of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H30N4O3 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-1-[4-oxo-4-[(2S)-2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-1-yl]butyl]pyridin-2-one |
InChI |
InChI=1S/C24H30N4O3/c1-16(2)28-20-9-5-4-8-19(20)25-24(28)21-10-6-13-27(21)22(30)11-7-12-26-17(3)14-18(29)15-23(26)31/h4-5,8-9,14-16,21,29H,6-7,10-13H2,1-3H3/t21-/m0/s1 |
Clave InChI |
LEDBLXKSQNTAKZ-NRFANRHFSA-N |
SMILES isomérico |
CC1=CC(=CC(=O)N1CCCC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3C(C)C)O |
SMILES canónico |
CC1=CC(=CC(=O)N1CCCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11013927.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013932.png)
![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)
![N-(2-methyl-3-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11013942.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11013950.png)
![(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide](/img/structure/B11013965.png)
![5-chloro-N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11013968.png)
![3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013969.png)
![6-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid](/img/structure/B11013971.png)



